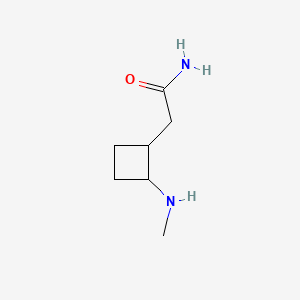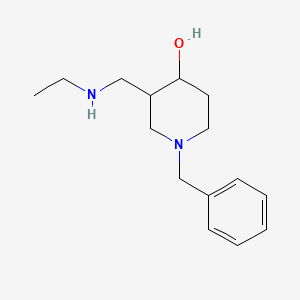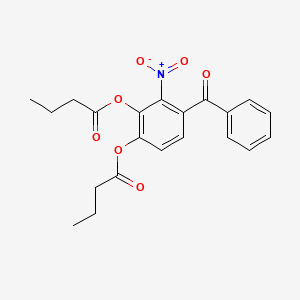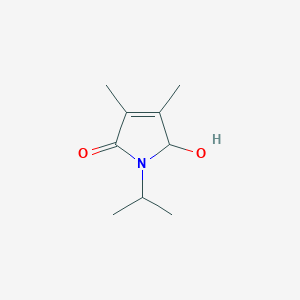
5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- is a heterocyclic compound that belongs to the class of γ-lactams. This compound is characterized by its unique structure, which includes a pyrrol-2-one core with various substituents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Chemical Reactions Analysis
Types of Reactions
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reductive cyclization is a common method used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, amines, nitroolefins, and 1,3-diketones. Reaction conditions often involve the use of bases, reductive agents, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrol-2-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential cytotoxic activity and antimicrobial properties.
Medicine: It is of interest in drug development due to its potential anti-cancer and anti-malarial activities.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives and γ-lactams, such as:
- 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-hydroxy-3,4-dimethyl-1-propan-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)10-8(11)6(3)7(4)9(10)12/h5,8,11H,1-4H3 |
InChI Key |
SLPXSFJVPUYLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)

![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)

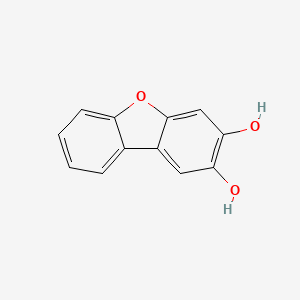
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

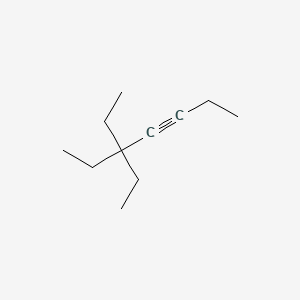
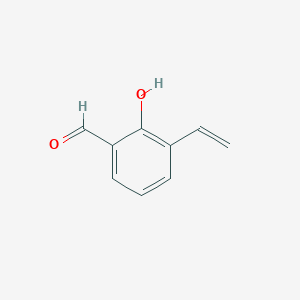
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
